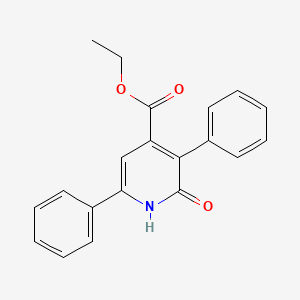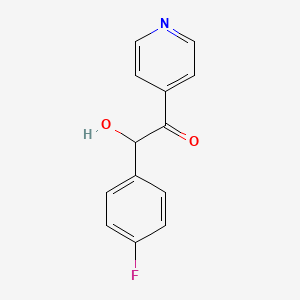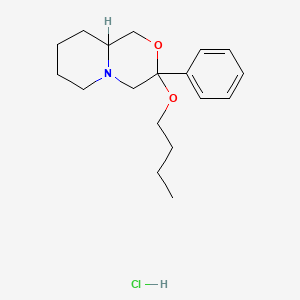
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system with a butoxy and phenyl substituent. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperidinemethanol with alpha-bromoacetophenone to form 3-hydroxy-3-phenyloctahydropyrido(2,1-c)(1,4)oxazine, which is then converted to the desired compound through catalytic hydrogenolysis . The reaction conditions often require the use of solvents such as quinoline or diphenyl ether and temperatures around 180-185°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly norepinephrine, by inhibiting its reuptake . This leads to increased availability of norepinephrine in the synaptic cleft, which can enhance mood and reduce anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A structurally related compound with a similar oxazine ring system.
Viloxazine: Another oxazine derivative known for its antidepressant properties.
Benzoxazine: A compound with a benzene ring fused to an oxazine ring, used in polymer chemistry.
Uniqueness
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific substituents (butoxy and phenyl groups) and its potential pharmacological effects. Unlike other oxazine derivatives, it has shown promise in modulating central nervous system activity and may offer therapeutic benefits in treating mood disorders .
Eigenschaften
CAS-Nummer |
126806-98-2 |
|---|---|
Molekularformel |
C18H28ClNO2 |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
3-butoxy-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-13-20-18(16-9-5-4-6-10-16)15-19-12-8-7-11-17(19)14-21-18;/h4-6,9-10,17H,2-3,7-8,11-15H2,1H3;1H |
InChI-Schlüssel |
MXOLCOLASAZJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
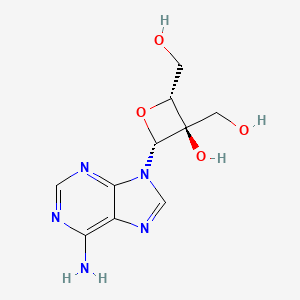

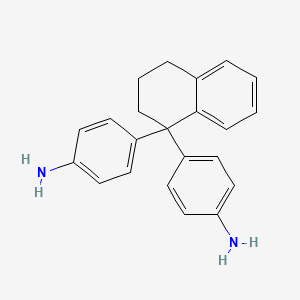
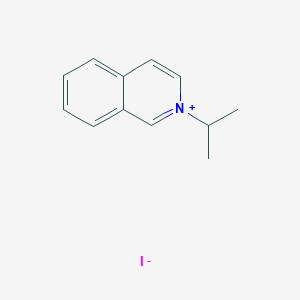
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

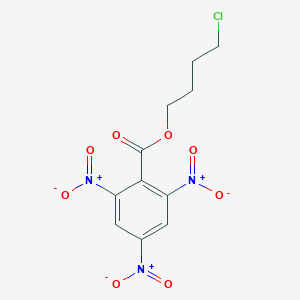
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

